BAY-8040

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

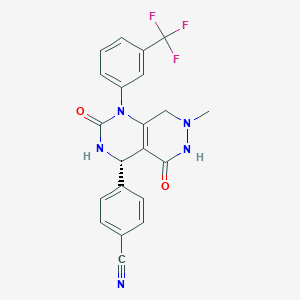

C21H16F3N5O2 |

|---|---|

Molecular Weight |

427.4 g/mol |

IUPAC Name |

4-[(4S)-7-methyl-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydropyrimido[4,5-d]pyridazin-4-yl]benzonitrile |

InChI |

InChI=1S/C21H16F3N5O2/c1-28-11-16-17(19(30)27-28)18(13-7-5-12(10-25)6-8-13)26-20(31)29(16)15-4-2-3-14(9-15)21(22,23)24/h2-9,18H,11H2,1H3,(H,26,31)(H,27,30)/t18-/m0/s1 |

InChI Key |

UPNMBPLODWPJQQ-SFHVURJKSA-N |

Isomeric SMILES |

CN1CC2=C([C@@H](NC(=O)N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)C#N)C(=O)N1 |

Canonical SMILES |

CN1CC2=C(C(NC(=O)N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)C#N)C(=O)N1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BAY-8040 (Motixafortide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-8040, also known as BL-8040 and motixafortide, is a novel, high-affinity, selective, and potent cyclic peptide antagonist of the C-X-C chemokine receptor 4 (CXCR4).[1][2] CXCR4, in conjunction with its ligand CXCL12 (stromal cell-derived factor-1 or SDF-1), plays a pivotal role in tumor progression, metastasis, angiogenesis, and the maintenance of a protective, immunosuppressive tumor microenvironment (TME).[3][4] Overexpression of CXCR4 is observed in a majority of human cancers and is often correlated with poor prognosis.[4] this compound's mechanism of action is multifaceted, involving direct induction of cancer cell apoptosis, mobilization of immune and cancer cells, and modulation of the TME to potentiate anti-tumor immunity. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Core Mechanism of Action: CXCR4 Antagonism

This compound functions by binding with high affinity to the CXCR4 receptor, thereby competitively inhibiting the binding of its natural ligand, CXCL12.[4] This blockade of the CXCL12/CXCR4 signaling axis disrupts several downstream pathways crucial for cancer cell survival, proliferation, and migration, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.[3] The disruption of this signaling cascade is the foundational event that leads to the diverse anti-tumor effects of this compound.

Signaling Pathway of CXCL12/CXCR4 Axis and Inhibition by this compound

The binding of CXCL12 to CXCR4, a G-protein coupled receptor (GPCR), initiates a conformational change that activates intracellular heterotrimeric G-proteins.[5] This leads to the dissociation of the Gα and Gβγ subunits, which in turn trigger multiple downstream signaling cascades that promote cell survival, proliferation, and migration. This compound, by acting as a competitive antagonist, prevents these downstream signaling events.

Direct Anti-Tumor Effects: Induction of Apoptosis in Hematological Malignancies

In the context of acute myeloid leukemia (AML), this compound has been shown to directly induce apoptosis in cancer cells.[2] This pro-apoptotic effect is mediated through the upregulation of microRNAs miR-15a and miR-16-1. These microRNAs, in turn, downregulate the expression of key anti-apoptotic proteins, including BCL-2 and MCL-1, as well as the cell cycle regulator, cyclin-D1. Furthermore, this compound-induced apoptosis involves the inhibition of the pro-survival AKT/ERK signaling pathways.[3]

Signaling Pathway of this compound-Induced Apoptosis in AML

Modulation of the Tumor Microenvironment

A key aspect of this compound's mechanism of action is its ability to transform immunologically "cold" tumors, which are non-responsive to immunotherapy, into "hot," T-cell-inflamed tumors.[6] This is achieved through several mechanisms:

-

Increased T-Cell Infiltration: By blocking the CXCL12/CXCR4 axis, which can sequester T-cells in the stroma, this compound facilitates the infiltration of cytotoxic CD8+ and other T-cells into the tumor core.[7]

-

Reduction of Immunosuppressive Cells: this compound has been shown to decrease the populations of regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs) within the TME.[7] These cells are potent inhibitors of anti-tumor immune responses.

This alteration of the TME landscape creates a more favorable environment for the activity of immune checkpoint inhibitors, such as anti-PD-1 antibodies (e.g., pembrolizumab).

Clinical and Preclinical Data Summary

The anti-tumor activity and mechanism of action of this compound have been evaluated in both preclinical models and clinical trials. The Phase 2a COMBAT/KEYNOTE-202 trial (NCT02826486) investigated this compound in combination with pembrolizumab (B1139204), with or without chemotherapy, in patients with metastatic pancreatic ductal adenocarcinoma (PDAC).[6][7][8][9][10]

Table 1: Key Preclinical Findings for this compound

| Model System | Key Findings | Reference |

| Acute Myeloid Leukemia (AML) Xenograft | Significant reduction in tumor growth; increased apoptosis in tumor cells.[2] | [2] |

| Pancreatic Cancer Murine Model | Increased infiltration of CD8+ effector T-cells into the tumor; decreased myeloid-derived suppressor cells (MDSCs) and regulatory T-cells (Tregs).[7] | [7] |

| In Vitro AML Cell Lines | Selective toxicity towards AML cells; induction of apoptosis.[2] | [2] |

Table 2: Clinical Efficacy from the COMBAT/KEYNOTE-202 Trial (NCT02826486) in Metastatic Pancreatic Cancer

| Cohort | Treatment | Number of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Overall Survival (OS) |

| Cohort 1 | This compound + Pembrolizumab (chemotherapy-resistant) | 37 (29 evaluable) | 3.4% | 34.5% | 3.3 months (7.5 months in 2nd line) |

| Cohort 2 | This compound + Pembrolizumab + Chemotherapy | 22 | 32% | 77% | 6.6 months |

Experimental Protocols

General Workflow for Preclinical Xenograft Studies

The preclinical efficacy of this compound has been demonstrated in various cancer models, particularly in AML and pancreatic cancer. A general workflow for such studies is outlined below.

Methodology for In Vivo AML Xenograft Model

-

Cell Lines: Human AML cell lines (e.g., MOLM-13, MV4-11) are cultured under standard conditions.

-

Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are typically used to prevent graft rejection.[11]

-

Engraftment: A specified number of AML cells (e.g., 1-5 x 10^6) are injected intravenously or subcutaneously into the mice.[11]

-

Treatment: Once tumors are established or on a specified day post-injection, mice are treated with this compound (e.g., via subcutaneous injection), a vehicle control, or a combination therapy.

-

Monitoring and Analysis: Tumor growth is monitored regularly using calipers (for subcutaneous tumors) or bioluminescence imaging. At the end of the study, tumors and relevant tissues (e.g., bone marrow, spleen) are harvested for analysis, including immunohistochemistry (IHC) for markers of apoptosis (e.g., cleaved caspase-3) and flow cytometry to assess immune cell populations.

Methodology for Pancreatic Cancer Murine Model

-

Model: Genetically engineered mouse models (GEMMs) that spontaneously develop pancreatic cancer (e.g., KPC mice) or orthotopic implantation of pancreatic cancer cells into the pancreas of immunodeficient mice are used.[7]

-

Treatment: Mice are treated with this compound, an immune checkpoint inhibitor (e.g., anti-PD-1), chemotherapy, or a combination thereof.

-

Analysis: Tumors are harvested and analyzed by flow cytometry to quantify the infiltration of various immune cell subsets, including CD3+, CD4+, CD8+ T-cells, Tregs, and MDSCs. Immunohistochemistry can also be used to visualize the spatial distribution of these immune cells within the tumor.

Conclusion

This compound (motixafortide) is a promising anti-cancer agent with a well-defined mechanism of action centered on the potent and selective antagonism of the CXCR4 receptor. Its ability to directly induce apoptosis in hematological malignancies and to favorably modulate the tumor microenvironment in solid tumors provides a strong rationale for its use both as a monotherapy and in combination with other anti-cancer agents, particularly immune checkpoint inhibitors. The clinical data from the COMBAT/KEYNOTE-202 trial in pancreatic cancer, a notoriously difficult-to-treat disease, further underscore the therapeutic potential of this approach. Ongoing and future research will continue to elucidate the full spectrum of this compound's anti-tumor activities and optimize its clinical application for the benefit of patients with cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. news-medical.net [news-medical.net]

- 5. abeomics.com [abeomics.com]

- 6. researchgate.net [researchgate.net]

- 7. Modeling pancreatic cancer in mice for experimental therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. COMBAT study preliminary results show response of 32% in [honorhealth.com]

- 9. BL-8040, a CXCR4 antagonist, in combination with pembrolizumab and chemotherapy for pancreatic cancer: the COMBAT trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Motixafortide and Pembrolizumab Combined to Nanoliposomal Irinotecan, Fluorouracil, and Folinic Acid in Metastatic Pancreatic Cancer: The COMBAT/KEYNOTE-202 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

The CXCR4 Antagonist BL-8040 (Motixafortide): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BL-8040, also known as motixafortide (B606204), is a potent and selective cyclic peptide antagonist of the C-X-C chemokine receptor 4 (CXCR4).[1] The CXCR4/CXCL12 signaling axis is a critical pathway implicated in a variety of physiological and pathological processes, including hematopoietic stem cell (HSC) trafficking, tumor proliferation, metastasis, and the regulation of the tumor microenvironment.[2][3] This technical guide provides an in-depth overview of the function, mechanism of action, and therapeutic applications of BL-8040, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Core Mechanism of Action

BL-8040 functions by selectively binding to the CXCR4 receptor, thereby preventing the interaction between CXCR4 and its natural ligand, stromal cell-derived factor-1 (SDF-1), also known as CXCL12.[2] This competitive inhibition disrupts the downstream signaling cascades that are crucial for cancer cell survival, proliferation, and migration.[4] Furthermore, by blocking the CXCR4/CXCL12 axis, BL-8040 can mobilize hematopoietic stem cells from the bone marrow into the peripheral blood.[2]

The binding of BL-8040 to CXCR4 has been characterized by a high affinity and prolonged receptor occupancy.[5] Computational studies have revealed that the six cationic residues of motixafortide engage in charge-charge interactions with acidic residues in the CXCR4 binding pocket, contributing to its high affinity and long residence time.[6] Additionally, two synthetic chemical moieties on the peptide play a key role in stabilizing the inactive conformation of the receptor.[6]

Quantitative Data

The following tables summarize the key quantitative data related to the efficacy and pharmacological properties of BL-8040.

Table 1: In Vitro Efficacy and Binding Affinity

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 0.42 – 4.5 nM | In vitro studies | [7][8][9] |

| IC50 | 0.8 nM | Not specified | [7] |

| Ki | 0.32 nM | Not specified | [10] |

| Receptor Occupancy | > 72 hours | Jurkat cells | [8][9] |

| Dissociation Rate (Kd) | 3.38e-5 s-1 | Not specified | [8] |

Table 2: Clinical Efficacy in Hematopoietic Stem Cell (HSC) Mobilization (GENESIS Trial)

| Endpoint | BL-8040 + G-CSF | Placebo + G-CSF | p-value | Reference |

| Patients mobilizing ≥6x10^6 CD34+ cells/kg in up to 2 apheresis days | 92.5% | 26.2% | <0.0001 | [11] |

| Patients mobilizing ≥6x10^6 CD34+ cells/kg in 1 apheresis day | 88.8% | Not Reported | <0.0001 | [8] |

| Mobilization of ≥6 million CD34+ cells/kg in up to 2 apheresis sessions | 70.0% | 14.3% | Not Reported | [12] |

| Median number of HSCs mobilized in 1 apheresis day | 10.80x10^6 CD34+ cells/kg | 2.14x10^6 CD34+ cells/kg | Not Reported | [11] |

Table 3: Clinical Efficacy in Pancreatic Ductal Adenocarcinoma (PDAC) (COMBAT/KEYNOTE-202 Trial)

| Treatment Arm | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Duration of Response | Reference |

| Cohort 1: BL-8040 + Pembrolizumab (B1139204) | 3.4% (Partial Response) | 34.5% | Not Reported | [13] |

| Cohort 2: BL-8040 + Pembrolizumab + Chemotherapy | 32% | 77% | 7.8 months | [13][14] |

| Triple Combination (Motixafortide, Pembrolizumab, Chemotherapy) | 21.1% (Confirmed ORR: 13.2%) | 63.2% | 5.7 months (Median duration of clinical benefit) | [15] |

Table 4: Clinical Efficacy in Relapsed/Refractory Acute Myeloid Leukemia (AML)

| Treatment Group | Composite Response Rate (CR + CRi) | Median Overall Survival | Reference |

| All patients (BL-8040 + HiDAC) | 29% | 8.4 months | [16] |

| 1.5 mg/kg dose phase (BL-8040 + HiDAC) | 39% | 10.8 months | [16] |

Signaling Pathways and Experimental Workflows

CXCR4 Signaling Pathway and Inhibition by BL-8040

The binding of CXCL12 to CXCR4 activates multiple downstream signaling pathways that promote cell survival, proliferation, and migration. BL-8040 competitively inhibits this binding, thereby blocking these downstream effects.

Experimental Workflow: Hematopoietic Stem Cell Mobilization (GENESIS Trial)

This diagram illustrates the workflow for the Phase III GENESIS trial evaluating BL-8040 for hematopoietic stem cell mobilization in multiple myeloma patients.[5][11]

Experimental Workflow: Pancreatic Cancer Treatment (COMBAT/KEYNOTE-202 Trial)

This diagram outlines the treatment protocol for the COMBAT/KEYNOTE-202 trial in patients with metastatic pancreatic adenocarcinoma.[17][18]

Detailed Experimental Protocols

In Vitro Apoptosis Assay in Acute Myeloid Leukemia (AML) Cells

-

Objective: To assess the pro-apoptotic effect of BL-8040 on AML cells.[4]

-

Cell Lines: Human AML cell lines (e.g., HL-60) and primary AML patient samples.

-

Protocol:

-

Cell Culture: Culture AML cells in appropriate media and conditions.

-

Treatment: Treat cells with varying concentrations of BL-8040 for a specified duration (e.g., 48 hours). Include a vehicle-treated control group.

-

Cell Staining: Harvest cells and wash with cold phosphate-buffered saline (PBS). Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.[19][20]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

-

Hematopoietic Stem Cell Mobilization in Human Volunteers

-

Objective: To evaluate the safety, tolerability, and efficacy of BL-8040 for HSC mobilization.

-

Study Design: Phase I, randomized, placebo-controlled, dose-escalation study.

-

Protocol:

-

Dosing: Administer a single subcutaneous injection of BL-8040 at escalating doses (e.g., 0.5, 0.75, 1.0 mg/kg) or placebo.

-

Blood Sampling: Collect peripheral blood samples at baseline and at various time points post-injection (e.g., 0.75, 2, 4, 8, 12, 16, and 24 hours).[8]

-

CD34+ Cell Enumeration: Quantify the number of circulating CD34+ cells using flow cytometry.

-

Leukapheresis: In a separate cohort, perform a standard leukapheresis procedure approximately 4 hours after a single 1 mg/kg injection of BL-8040 to assess the yield of mobilized CD34+ cells.

-

Phase IIa Clinical Trial in Relapsed/Refractory AML

-

Objective: To assess the safety and efficacy of BL-8040 in combination with high-dose cytarabine (B982) (HiDAC).[16]

-

Study Design: Open-label, dose-escalation study.

-

Protocol:

-

Monotherapy Phase: Administer BL-8040 monotherapy for 2 days at escalating doses (0.5, 0.75, 1.0, 1.25, 1.5, and 2.0 mg/kg).[16]

-

Combination Phase: On days 3-7, administer the same dose of BL-8040 in combination with HiDAC.[21]

-

Efficacy Assessment: Evaluate clinical response, including composite complete remission rate (CR + CRi) and overall survival.

-

Pharmacodynamic Assessment: Monitor the mobilization of AML blasts into the peripheral blood and changes in bone marrow blast counts.[16]

-

Phase IIa COMBAT/KEYNOTE-202 Trial in Pancreatic Cancer

-

Objective: To evaluate the safety and efficacy of BL-8040 in combination with pembrolizumab, with and without chemotherapy, in patients with metastatic PDAC.[13][17]

-

Study Design: Open-label, two-cohort study.

-

Protocol:

-

Cohort 1:

-

Cohort 2:

-

Outcome Measures: The primary outcome is the objective response rate (ORR). Secondary outcomes include overall survival (OS), disease control rate (DCR), and safety.[13]

-

Conclusion

BL-8040 (motixafortide) is a promising CXCR4 antagonist with demonstrated efficacy in multiple therapeutic areas, including hematopoietic stem cell mobilization and oncology. Its well-defined mechanism of action, involving the disruption of the CXCR4/CXCL12 signaling axis, provides a strong rationale for its clinical development. The quantitative data from clinical trials highlight its potential to improve patient outcomes in multiple myeloma, pancreatic cancer, and acute myeloid leukemia. Further research and ongoing clinical trials will continue to elucidate the full therapeutic potential of this novel agent.

References

- 1. CXCR4 antagonist - Wikipedia [en.wikipedia.org]

- 2. Facebook [cancer.gov]

- 3. researchgate.net [researchgate.net]

- 4. The CXCR4 inhibitor BL-8040 induces the apoptosis of AML blasts by downregulating ERK, BCL-2, MCL-1 and cyclin-D1 via altered miR-15a/16-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. Structural Basis of the Binding Mode of the Antineoplastic Compound Motixafortide (BL-8040) in the CXCR4 Chemokine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Motixafortide | C97H144FN33O19S2 | CID 91865076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. 2024 Tandem Meetings | Transplantation & Cellular Therapy Meetings of ASTCT and CIBMTR [tandem.confex.com]

- 10. Hematopoietic stem cell mobilization for allogeneic stem cell transplantation by motixafortide, a novel CXCR4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Research Portal [scholarship.miami.edu]

- 12. onclive.com [onclive.com]

- 13. BL-8040, a CXCR4 antagonist, in combination with pembrolizumab and chemotherapy for pancreatic cancer: the COMBAT trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. onclive.com [onclive.com]

- 15. Motixafortide and Pembrolizumab Combined to Nanoliposomal Irinotecan, Fluorouracil, and Folinic Acid in Metastatic Pancreatic Cancer: The COMBAT/KEYNOTE-202 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. BL-8040 CXCR4 antagonist is safe and demonstrates antileukemic activity in combination with cytarabine for the treatment of relapsed/refractory acute myelogenous leukemia: An open-label safety and efficacy phase 2a study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. benchchem.com [benchchem.com]

- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biospace.com [biospace.com]

The Role of BAY 1143572 (Atuveciclib) in Acute Myeloid Leukemia: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BAY 1143572 (also known as Atuveciclib), a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), and its therapeutic potential in the context of Acute Myeloid Leukemia (AML). AML, a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood, often relies on transcriptional addiction to maintain its aggressive phenotype. BAY 1143572 targets this vulnerability by modulating the activity of the Positive Transcription Elongation Factor b (P-TEFb) complex, a key regulator of transcriptional elongation.

Core Mechanism of Action: Inhibition of P-TEFb/CDK9

BAY 1143572 exerts its anti-leukemic effects by selectively inhibiting the kinase activity of CDK9, the catalytic subunit of the P-TEFb complex.[1] In normal and malignant cells, P-TEFb plays a crucial role in the transition from abortive to productive transcriptional elongation. It achieves this by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) at the serine 2 position, as well as negative elongation factors.[2][3] This phosphorylation event releases RNAP II from promoter-proximal pausing, allowing for the efficient transcription of downstream genes.

In many cancers, including AML, malignant cells are highly dependent on the continuous transcription of short-lived anti-apoptotic proteins and oncoproteins, such as MCL-1 and MYC.[2][4] By inhibiting CDK9, BAY 1143572 prevents the phosphorylation of RNAP II, leading to a global downregulation of transcription, with a particularly profound effect on genes with short half-life transcripts that are critical for cancer cell survival.[4][5] This targeted inhibition of transcriptional elongation ultimately induces apoptosis in AML cells.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of BAY 1143572, providing insights into its potency, selectivity, and anti-proliferative activity.

Table 1: In Vitro Kinase and Cellular Inhibitory Activity

| Target/Cell Line | Assay Type | IC50 (nM) | Reference(s) |

| Kinase Activity | |||

| CDK9/CycT1 | Cell-free kinase assay | 13 | [7] |

| CDK1/CycB | Cell-free kinase assay | 1100 | [8] |

| CDK2/CycE | Cell-free kinase assay | 1000 | [8] |

| GSK3α | Cell-free kinase assay | 45 | [7] |

| GSK3β | Cell-free kinase assay | 87 | [7] |

| Cellular Activity | |||

| MOLM-13 (AML) | Proliferation Assay | 310 | [7][8] |

| MV4-11 (AML) | Proliferation Assay | Not explicitly stated, but used in xenograft models | [8] |

| Multiple AML Cell Lines (7 total) | Proliferation Assay | Median IC50 of 385 (range: 230-1100) | [4][6] |

| HeLa (Cervical Cancer) | Proliferation Assay | 920 | [7][8] |

Table 2: In Vivo Efficacy in AML Xenograft Models

| Animal Model | AML Cell Line | Treatment Dose & Schedule | Outcome | Reference(s) |

| NMRI nu/nu Mice | MOLM-13 | 6.25 mg/kg, once daily (QD), oral | Dose-dependent antitumor efficacy (T/C ratio: 0.64) | [9] |

| NMRI nu/nu Mice | MOLM-13 | 12.5 mg/kg, once daily (QD), oral | Dose-dependent antitumor efficacy (T/C ratio: 0.49) | [9] |

| Athymic Rats | MV4-11 | Not specified | Antitumor efficacy demonstrated | [8] |

T/C ratio: Treatment-to-Control ratio, a measure of tumor growth inhibition.

Table 3: Pharmacokinetic Properties of BAY 1143572

| Parameter | Species | Value | Reference(s) |

| Blood Clearance (CLb) | Rat | 1.1 L/h/kg | [7] |

| Volume of Distribution (Vss) | Rat | 1.0 L/kg | [7] |

| Oral Bioavailability | Rat | 54% | [7] |

| Cytochrome P450 Inhibition | In vitro | IC50 >20 µM | [7] |

Key Experimental Protocols

While detailed, step-by-step protocols are proprietary, this section outlines the methodologies employed in the preclinical evaluation of BAY 1143572, based on published literature.

In Vitro Cell Proliferation Assay (e.g., CellTiter-Glo®)

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture by quantifying ATP, an indicator of metabolically active cells.

Methodology Overview:

-

Cell Plating: AML cell lines (e.g., MOLM-13) are seeded in opaque-walled 96-well plates at a specified density (e.g., 5,000 cells/well) in their respective growth media supplemented with fetal calf serum.

-

Compound Treatment: Cells are treated with serial dilutions of BAY 1143572 or a vehicle control (DMSO) and incubated for a defined period (e.g., 96 hours).

-

Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added directly to each well.

-

Lysis and Signal Stabilization: The plate is mixed on an orbital shaker for approximately 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

-

Data Acquisition: Luminescence is measured using a plate-reading luminometer.

-

Data Analysis: The relative cell viability is calculated by normalizing the luminescent signal of treated cells to the vehicle-treated controls. IC50 values are then determined using a four-parameter logistic curve fit.

Western Blot Analysis for Target Engagement

Principle: Western blotting is used to detect specific proteins in a sample and to assess the effect of BAY 1143572 on the phosphorylation status of its target's substrates and the expression levels of downstream proteins.

Methodology Overview:

-

Cell Lysis: AML cells treated with BAY 1143572 for various durations are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for proteins of interest, such as phospho-RNAP II (Ser2), total RNAP II, MYC, and MCL-1. A loading control antibody (e.g., actin or tubulin) is also used to ensure equal protein loading.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a chemiluminescent reaction upon addition of a substrate. The resulting signal is captured using an imaging system.

-

Analysis: The intensity of the protein bands is quantified to determine changes in protein expression or phosphorylation levels.

AML Xenograft Models

Principle: In vivo xenograft models are used to evaluate the anti-tumor efficacy and tolerability of BAY 1143572 in a living organism.

Methodology Overview:

-

Cell Inoculation: Immunocompromised mice (e.g., NMRI nu/nu) or rats are subcutaneously inoculated with a suspension of human AML cells (e.g., MOLM-13 or MV4-11) mixed with a basement membrane matrix (e.g., Matrigel™).[10]

-

Tumor Growth and Grouping: Once tumors reach a palpable size, the animals are randomized into treatment and control groups.

-

Drug Administration: BAY 1143572 is administered orally at various doses and schedules. The control group receives a vehicle solution.

-

Monitoring: Tumor volume and the body weight of the animals are measured regularly throughout the study.

-

Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size. The anti-tumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group. Tolerability is evaluated by monitoring body weight changes and clinical signs.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the signaling pathway targeted by BAY 1143572 and a general workflow for its preclinical evaluation.

Caption: Mechanism of action of BAY 1143572 in AML cells.

Caption: Preclinical development workflow for BAY 1143572 in AML.

Conclusion

BAY 1143572 (Atuveciclib) is a first-in-class, orally available, and highly selective inhibitor of P-TEFb/CDK9 that has demonstrated significant anti-leukemic activity in preclinical models of Acute Myeloid Leukemia. Its mechanism of action, which involves the suppression of transcriptional elongation of key survival genes, represents a targeted therapeutic strategy for this transcriptionally addicted malignancy. The promising in vitro and in vivo data, coupled with a favorable pharmacokinetic profile, support its continued investigation in clinical trials for patients with AML.[1][3] Further research will be crucial to determine its clinical efficacy, safety profile, and potential in combination therapies.

References

- 1. Current and emerging therapies for patients with acute myeloid leukemia: a focus on MCL-1 and the CDK9 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. OUH - Protocols [ous-research.no]

- 3. Identification and targeting of novel CDK9 complexes in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. promega.com [promega.com]

- 6. researchgate.net [researchgate.net]

- 7. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Remodeling the Pancreatic Cancer Microenvironment: A Technical Guide to BL-8040 (Motixafortide)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, largely due to its complex and immunosuppressive tumor microenvironment (TME). This dense stromal network, composed of cancer-associated fibroblasts (CAFs), myeloid-derived suppressor cells (MDSCs), and regulatory T cells (Tregs), effectively shields the tumor from immune surveillance and therapeutic intervention. A key mediator of this immunosuppression is the C-X-C chemokine receptor 4 (CXCR4)/C-X-C motif chemokine ligand 12 (CXCL12) signaling axis. BL-8040 (motixafortide) is a potent and selective antagonist of CXCR4, which has demonstrated the ability to remodel the PDAC TME, transforming it from an immune-suppressive to an immune-permissive state. This guide provides an in-depth technical overview of BL-8040, its mechanism of action, and its clinical application in pancreatic cancer, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

The CXCR4/CXCL12 Axis in Pancreatic Cancer

The CXCR4 receptor and its ligand, CXCL12, are integral to a multitude of physiological processes, including cell trafficking and hematopoiesis. In the context of PDAC, this axis is hijacked by the tumor to foster a microenvironment conducive to growth, metastasis, and immune evasion.[1] CAFs within the dense stroma of pancreatic tumors are a primary source of CXCL12.[2] This chemokine acts as a chemoattractant for immunosuppressive cells, such as MDSCs and Tregs, drawing them into the TME.[3] Concurrently, the CXCL12 gradient can actively exclude cytotoxic CD8+ T cells from the tumor core, rendering immunotherapies like PD-1 inhibitors ineffective.[2] The overexpression of CXCR4 on pancreatic cancer cells themselves is also associated with increased proliferation, invasion, and resistance to therapy.[1]

BL-8040: Mechanism of Action

BL-8040 is a synthetic peptide that functions as a high-affinity antagonist of the CXCR4 receptor.[4] By binding to CXCR4, BL-8040 effectively blocks its interaction with CXCL12, leading to a multi-faceted remodeling of the TME.[5] This disruption of the CXCR4/CXCL12 axis results in:

-

Reduced recruitment of immunosuppressive cells: By blocking the chemoattractant signal, BL-8040 diminishes the infiltration of MDSCs and Tregs into the tumor.[6]

-

Enhanced infiltration of cytotoxic T cells: The abrogation of the CXCL12-mediated exclusion allows for the influx of CD8+ T cells into the tumor, transforming "cold" tumors into "hot," immune-responsive ones.[7]

-

Modulation of immune cell ratios: BL-8040 has been shown to shift the balance from a pro-tumoral to an anti-tumoral immune milieu.[5]

The following diagram illustrates the proposed mechanism of action of BL-8040 in the pancreatic cancer microenvironment.

Clinical Development and Efficacy

BL-8040 has been evaluated in several clinical trials, most notably the Phase 2a COMBAT/KEYNOTE-202 trial and the Phase 2 CheMo4METPANC trial. These studies have explored BL-8040 in combination with immunotherapy and chemotherapy in patients with metastatic pancreatic cancer.

COMBAT/KEYNOTE-202 Trial

This trial investigated BL-8040 in combination with the anti-PD-1 antibody pembrolizumab (B1139204) (Keytruda) and chemotherapy.[7] The study demonstrated that the triple combination was well-tolerated and showed promising efficacy in a heavily pre-treated patient population.[7][8]

CheMo4METPANC Trial

This ongoing Phase 2 trial is evaluating BL-8040 in combination with the anti-PD-1 antibody cemiplimab and standard-of-care chemotherapy (gemcitabine and nab-paclitaxel) in treatment-naïve patients with metastatic PDAC.[9][10] Preliminary results from the pilot phase have been encouraging, showing a high response rate and an increase in CD8+ T-cell infiltration in tumor biopsies.[11]

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the COMBAT/KEYNOTE-202 and CheMo4METPANC clinical trials.

Table 1: Clinical Efficacy of BL-8040 Combination Therapies in Metastatic Pancreatic Cancer

| Clinical Trial | Treatment Arm | Number of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Overall Survival (mOS) |

| COMBAT/KEYNOTE-202 (Cohort 2) | BL-8040 + Pembrolizumab + Chemotherapy | 22 | 32%[7][8] | 77%[7][8] | 7.8 months (median duration of response)[8] |

| CheMo4METPANC (Pilot Phase) | BL-8040 + Cemiplimab + Chemotherapy | 11 | 64% (7/11 partial responses)[12] | 91%[12] | 9.6 months (median progression-free survival)[11] |

Table 2: Immunomodulatory Effects of BL-8040 in Pancreatic Cancer Patients

| Biomarker | Trial | Observation |

| CD8+ T cell infiltration | COMBAT | Increased infiltration in tumor biopsies[6] |

| CheMo4METPANC | Increased density in tumors of all patients (p=0.007)[13] | |

| Myeloid-Derived Suppressor Cells (MDSCs) | COMBAT | Decreased in tumor biopsies[6] |

| Regulatory T cells (Tregs) | COMBAT | Decreased in circulation[6] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the clinical evaluation of BL-8040.

Multiplex Immunofluorescence for Tumor Biopsies

-

Objective: To quantify the infiltration of various immune cell subsets within the tumor microenvironment.

-

Protocol:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor sections (4-5 µm) are deparaffinized and rehydrated.

-

Antigen retrieval is performed using a heat-induced epitope retrieval method in a citrate-based buffer.[14]

-

Sections are blocked with a serum-free protein block to prevent non-specific antibody binding.

-

Primary antibodies against immune cell markers (e.g., CD8, CD68, FOXP3) are applied sequentially, with each primary antibody followed by a corresponding secondary antibody conjugated to a unique fluorophore.

-

Tyramide signal amplification can be used to enhance the signal for low-abundance targets.[15]

-

Slides are counterstained with a nuclear stain (e.g., DAPI) and mounted.

-

Images are acquired using a multispectral imaging system and analyzed using image analysis software to quantify cell densities and spatial relationships.[16]

-

Flow Cytometry for Peripheral Blood Mononuclear Cells (PBMCs)

-

Objective: To analyze the frequency and phenotype of circulating immune cell populations.

-

Protocol:

-

PBMCs are isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Cells are stained with a cocktail of fluorescently-labeled antibodies against surface markers for various immune cell types (e.g., CD3, CD4, CD8, CD25, CD127 for T cell subsets; CD14, CD15, HLA-DR for myeloid cells).

-

For intracellular markers like FOXP3 (for Tregs), cells are fixed and permeabilized after surface staining.

-

Stained cells are acquired on a multi-color flow cytometer.

-

Data is analyzed using flow cytometry software to gate on specific cell populations and quantify their frequencies. A standard gating strategy for Tregs involves identifying CD3+CD4+ T cells, followed by gating on CD25high and CD127low/- populations, and finally confirming with intracellular FOXP3 expression.[17][18]

-

Signaling Pathways and Experimental Workflows

CXCR4 Signaling Pathway

The binding of CXCL12 to CXCR4 activates several downstream signaling pathways that promote cell survival, proliferation, and migration. Key pathways include the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway.[19] In T cells, CXCR4 signaling can also involve components of the T cell receptor (TCR) signaling machinery.[20][21]

Experimental Workflow of the COMBAT/KEYNOTE-202 Trial

The following diagram outlines the experimental workflow for a patient participating in the COMBAT/KEYNOTE-202 trial.

Future Directions and Conclusion

BL-8040 represents a promising therapeutic strategy for pancreatic cancer by targeting the immunosuppressive TME. The encouraging results from clinical trials, particularly in combination with immunotherapy and chemotherapy, warrant further investigation in larger, randomized studies. Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from this treatment, as well as exploring novel combination strategies to further enhance its efficacy. The ability of BL-8040 to remodel the TME and sensitize tumors to other therapies positions it as a cornerstone of future treatment paradigms for this challenging disease.

References

- 1. The role of CXCL12 axis in pancreatic cancer: New biomarkers and potential targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The impact of cancer-associated fibroblasts on major hallmarks of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential regulation of CXCR4-mediated T-cell chemotaxis and mitogen-activated protein kinase activation by the membrane tyrosine phosphatase, CD45 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selected Cytokines in Patients with Pancreatic Cancer: A Preliminary Report | PLOS One [journals.plos.org]

- 5. BioLineRx Announces First Patient Dosed in Randomized Phase 2 Combination Clinical Trial Evaluating Motixafortide in First-Line Pancreatic Cancer (PDAC) | BioLineRx [ir.biolinerx.com]

- 6. BL-8040, a CXCR4 antagonist, in combination with pembrolizumab and chemotherapy for pancreatic cancer: the COMBAT trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. COMBAT study preliminary results show response of 32% in [honorhealth.com]

- 9. nyp.org [nyp.org]

- 10. ascopubs.org [ascopubs.org]

- 11. ascopubs.org [ascopubs.org]

- 12. IO360: Motixafortide shows Phase II efficacy in first-line pancreatic cancer - Pharmaceutical Technology [pharmaceutical-technology.com]

- 13. BioLineRx to Present Phase 2 Study Data on Motixafortide for Pancreatic Cancer at ASCO 2024 [synapse.patsnap.com]

- 14. Immunofluorescent staining of pancreatic sections [protocols.io]

- 15. Multiplex Immunofluorescence for Human Pancreatic Ganglia [protocols.io]

- 16. aacrjournals.org [aacrjournals.org]

- 17. How To Differentiate T-Regulatory Cells (Tregs) By Flow Cytometry - ExpertCytometry [expertcytometry.com]

- 18. Monitoring regulatory T cells in clinical samples: consensus on an essential marker set and gating strategy for regulatory T cell analysis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]

- 20. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 21. CXCR4 physically associates with the T cell receptor to signal in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to Copanlisib (BAY 80-6946)

It appears there may be some ambiguity in the designation "BAY-8040," as search results point to multiple investigational compounds. For the purposes of this technical guide, we will focus on Copanlisib (B1663552) (also known as BAY 80-6946) , a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor. This document will provide an in-depth overview of its core signal transduction pathway, supported by quantitative data, experimental methodologies, and visual diagrams.

Copanlisib is a kinase inhibitor with demonstrated anti-tumor and pro-apoptotic activity in a range of tumor cell lines and xenograft models.[1] It functions as a selective pan-Class I PI3K inhibitor, with particular potency against the PI3K-α and PI3K-δ isoforms, which are frequently overexpressed in malignant B-cells.[1][2] The PI3K signaling pathway is a critical regulator of cell proliferation, survival, and resistance to chemotherapy, making it a key therapeutic target in oncology.[1] Copanlisib was granted accelerated approval by the FDA in September 2017 for the treatment of relapsed follicular lymphoma.[1] However, in November 2023, it was announced that copanlisib was being withdrawn from the US market.[2]

Core Signal Transduction Pathway

Copanlisib exerts its therapeutic effects by inhibiting the phosphatidylinositol-3-kinase (PI3K) pathway. This pathway is a central signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, differentiation, and survival.[3]

The PI3K/AKT/mTOR Pathway:

-

Activation: The pathway is typically activated by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) on the cell surface. Upon ligand binding, these receptors recruit and activate PI3K.

-

PI3K Function: Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).

-

Downstream Signaling: PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT (also known as protein kinase B).

-

AKT-mediated Effects: Activated AKT proceeds to phosphorylate a wide array of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR). The activation of the AKT/mTOR pathway is crucial for cell survival and proliferation.[3]

-

Copanlisib's Point of Intervention: Copanlisib binds to the ATP-binding pocket of the PI3K enzyme, thereby inhibiting its kinase activity.[3] This blockade prevents the conversion of PIP2 to PIP3, leading to the suppression of the entire downstream signaling cascade.[3]

The inhibition of the PI3K/AKT/mTOR pathway by copanlisib ultimately results in the induction of apoptosis (programmed cell death) and a halt in cell growth and proliferation in cancer cells.[3]

In the context of malignant B-cells, copanlisib has been shown to inhibit several key cell-signaling pathways, including B-cell receptor (BCR) signaling, CXCR12-mediated chemotaxis, and NFκB signaling in lymphoma cell lines.[1][4]

Figure 1: Copanlisib Signal Transduction Pathway.

Quantitative Data

The following tables summarize the key quantitative data for Copanlisib (BAY 80-6946).

Table 1: In Vitro Inhibitory Activity

| Target | IC50 (nmol/L) |

| PI3K-α | 0.5[1] |

| PI3K-β | 3.7[1] |

| PI3K-γ | 6.4[1] |

| PI3K-δ | 0.7[1] |

Table 2: Pharmacokinetic Properties

| Parameter | Value |

| Protein Binding | 84.2%[2][5] |

| Metabolism | CYP3A4/5 (≈90%), CYP1A1 (≈10%)[1][2] |

| Elimination Half-life | 39.1 hours (range: 14.6 to 82.4)[2] |

| Excretion | Feces (64%), Urine (22%)[1] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to characterize the activity of PI3K inhibitors like Copanlisib.

In Vitro Kinase Assay (PI3K Activity)

This assay quantifies the enzymatic activity of PI3K isoforms and the inhibitory potential of compounds like Copanlisib.

Objective: To determine the IC50 values of Copanlisib against PI3K isoforms.

Materials:

-

Recombinant human PI3K isoforms (α, β, γ, δ)

-

PIP2 substrate

-

ATP (with γ-³²P-ATP for radiometric detection or cold ATP for luminescence-based detection)

-

Copanlisib at various concentrations

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

-

Prepare serial dilutions of Copanlisib in DMSO and then in kinase buffer.

-

In a 96-well plate, add the PI3K enzyme, the PIP2 substrate, and the diluted Copanlisib or vehicle control (DMSO).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution.

-

Detect the amount of ADP produced (luminescence-based) or the amount of phosphorylated PIP3 (radiometric).

-

Plot the percentage of inhibition against the logarithm of the Copanlisib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Figure 2: In Vitro Kinase Assay Workflow.

Cell Proliferation Assay (e.g., MTS or CellTiter-Glo®)

This assay measures the number of viable cells in a population and is used to assess the anti-proliferative effects of a compound.

Objective: To determine the effect of Copanlisib on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., lymphoma cell lines)

-

Cell culture medium and supplements

-

Copanlisib at various concentrations

-

MTS reagent or CellTiter-Glo® reagent

-

96-well cell culture plates

Procedure:

-

Seed cells at a predetermined density in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of Copanlisib or vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the MTS or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development (MTS) or luminescence generation (CellTiter-Glo®).

-

Measure the absorbance (MTS) or luminescence (CellTiter-Glo®) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the drug concentration to determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis for Pathway Modulation

This technique is used to detect specific proteins in a sample and can demonstrate the effect of a drug on signaling pathways.

Objective: To confirm the inhibition of the PI3K/AKT/mTOR pathway by Copanlisib.

Materials:

-

Cancer cell lines

-

Copanlisib

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-S6K, anti-S6K, anti-β-actin)

-

Secondary antibodies (HRP-conjugated)

-

SDS-PAGE gels and electrophoresis equipment

-

Western blot transfer system

-

Chemiluminescent substrate

Procedure:

-

Treat cells with Copanlisib or vehicle for a specified time.

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of key pathway proteins.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and add a chemiluminescent substrate.

-

Visualize the protein bands using an imaging system. A decrease in the ratio of phosphorylated to total protein for AKT and its downstream targets indicates pathway inhibition.

Conclusion

Copanlisib (BAY 80-6946) is a potent inhibitor of the PI3K signaling pathway, with notable activity against the α and δ isoforms. Its mechanism of action, centered on the blockade of the PI3K/AKT/mTOR cascade, leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals working in the field of oncology and signal transduction.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Copanlisib - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Copanlisib dihydrochloride? [synapse.patsnap.com]

- 4. Copanlisib Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 5. Aliqopa (copanlisib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

Preclinical Profile of BL-8040 (Motixafortide): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BL-8040, also known as Motixafortide, is a potent and selective antagonist of the CXCR4 chemokine receptor. The CXCR4/CXCL12 signaling axis is a critical pathway implicated in the progression, metastasis, and survival of various cancers. In the preclinical setting, BL-8040 has been extensively investigated for its therapeutic potential in hematological malignancies and solid tumors. This technical guide provides an in-depth overview of the key preclinical findings, experimental methodologies, and the underlying mechanism of action of BL-8040.

Core Mechanism of Action

BL-8040 is a synthetic cyclic peptide that acts as a high-affinity antagonist for the CXCR4 receptor.[1] This receptor is overexpressed in more than 70% of human cancers, and its expression levels often correlate with disease severity and poor prognosis.[1] The binding of its natural ligand, CXCL12 (also known as SDF-1), to CXCR4 activates downstream signaling pathways, including PI3K/Akt and ERK, which promote tumor cell survival, proliferation, and migration.[2] By blocking this interaction, BL-8040 disrupts the protective tumor microenvironment, induces cancer cell apoptosis, and sensitizes malignant cells to conventional therapies.[2]

Preclinical Efficacy in Hematological Malignancies

Acute Myeloid Leukemia (AML)

Preclinical studies have demonstrated that BL-8040 exhibits a dual effect on AML cells. It not only mobilizes AML blasts from the protective bone marrow niche into the peripheral blood but also directly induces apoptosis.[2] This chemosensitization effect has been observed in combination with standard AML therapies like Cytarabine (Ara-C).[1] In AML models, BL-8040 has been shown to upregulate miR-15a/miR-16-1, leading to the downregulation of anti-apoptotic proteins BCL-2 and MCL-1, and cell cycle promoter Cyclin-D1.[2]

T-cell Acute Lymphoblastic Leukemia (T-ALL)

In preclinical models of T-ALL, BL-8040 has shown significant activity, both as a monotherapy and in combination with other agents. In xenograft models using the human T-ALL cell line P12/Ichikawa and patient-derived xenografts, BL-8040 treatment resulted in a substantial reduction in leukemia burden.[3] The anti-leukemic effect is mediated, in part, through the inhibition of the Akt and Erk signaling pathways.[3]

Preclinical Efficacy in Solid Tumors

Pancreatic Cancer

In preclinical mouse models of pancreatic cancer, BL-8040 has demonstrated the ability to alter the tumor microenvironment. It increases the infiltration of CD8+ T cells into the tumor, thereby turning immunologically "cold" tumors "hot".[4] This provides a strong rationale for its combination with immune checkpoint inhibitors. A study using the KPCY-6419c5 cell line in C57BL/6J mice showed that while BL-8040 could recruit immune cells, it did not lead to a significant response when combined with a PD-1 inhibitor in an immune-resistant model, highlighting the complexity of the tumor microenvironment.[4]

Quantitative Data from Preclinical Studies

| Indication | Model System | Treatment | Key Finding | Reference |

| T-ALL | P12/Ichikawa and patient-derived xenografts in NSG mice | BL-8040 monotherapy (2 weeks) | Mean fold-decrease in T-ALL burden of 966 ± 651 compared to control.[3] | [3] |

| T-ALL | P12/Ichikawa and patient-derived xenografts in NSG mice | BL-8040 in combination with ABT263 (2 weeks) | Mean fold-decrease in T-ALL burden of 4,389 ± 2,602 compared to control.[3] | [3] |

| AML | In vitro (MV4-11 cells) | BL-8040 | 35% inhibition of cell growth and 39% increase in cell death.[5] | [5] |

| AML | In vitro (Primary FLT3-ITD AML cells) | BL-8040 | 28-47% inhibition of cell growth and 75-100% increase in cell death.[5] | [5] |

| AML | In vivo (NSG mice with human AML) | Single injection of BL-8040 (100µ g/mouse ) | 8-fold increase in mobilization of AML cells to the periphery within 4 hours.[5] | [5] |

Signaling Pathways and Experimental Workflows

CXCR4 Signaling Pathway

The following diagram illustrates the CXCR4 signaling cascade and the points of intervention by BL-8040.

In Vivo Xenograft Study Workflow

The diagram below outlines a typical experimental workflow for evaluating the efficacy of BL-8040 in a mouse xenograft model.

Experimental Protocols

Detailed experimental protocols are often specific to the study and laboratory. The following provides a generalized overview of the methodologies employed in the preclinical evaluation of BL-8040. For precise details, including concentrations, incubation times, and specific reagents, consulting the full-text publications of the cited studies is recommended.

In Vivo Xenograft Models

-

Cell Lines and Animal Models:

-

Human cancer cell lines (e.g., P12/Ichikawa for T-ALL, KPCY-6419c5 for pancreatic cancer) are cultured under standard conditions.[3][4]

-

Immunocompromised mice, such as NOD/SCID gamma (NSG) mice, are typically used to prevent graft rejection.[3][5] For studies involving the immune system, humanized mouse models or syngeneic models may be employed.

-

-

Tumor Implantation:

-

A specific number of cancer cells are suspended in a suitable medium, often mixed with Matrigel, and injected subcutaneously or orthotopically into the mice.

-

-

Treatment Administration:

-

Once tumors reach a palpable size, mice are randomized into treatment groups.

-

BL-8040 is typically administered via subcutaneous injection.[4] The dosage and frequency of administration are determined by the specific study design.

-

Control groups receive a vehicle control. Combination therapy groups receive BL-8040 in conjunction with other therapeutic agents.

-

-

Efficacy Assessment:

-

Tumor volume is measured regularly using calipers.

-

Animal survival is monitored.

-

At the end of the study, tumors, blood, and other tissues are harvested for further analysis.

-

Leukemia burden in hematological malignancy models can be assessed by flow cytometry of peripheral blood or bone marrow to quantify human CD45+ cells.[3]

-

In Vitro Assays

-

Cell Viability and Apoptosis Assays:

-

Cancer cell lines are seeded in multi-well plates and treated with varying concentrations of BL-8040, a vehicle control, and/or other compounds.

-

Cell viability can be assessed using assays such as MTT or by trypan blue exclusion.

-

Apoptosis is commonly measured by flow cytometry using Annexin V and Propidium Iodide (PI) staining.

-

-

Western Blot Analysis:

-

To investigate the effect of BL-8040 on signaling pathways, treated cells are lysed, and protein extracts are subjected to SDS-PAGE.

-

Proteins are then transferred to a membrane and probed with specific antibodies against proteins of interest (e.g., phosphorylated Akt, phosphorylated ERK, BCL-2, Cyclin-D1).

-

-

Migration Assays:

-

The effect of BL-8040 on cancer cell migration can be evaluated using a Boyden chamber assay. Cells are placed in the upper chamber, and a chemoattractant (e.g., CXCL12) is placed in the lower chamber. The number of cells that migrate through the porous membrane is quantified.

-

Conclusion

The preclinical data for BL-8040 provide a strong foundation for its clinical development as a novel anti-cancer agent. Its ability to disrupt the CXCR4/CXCL12 axis, induce apoptosis, and modulate the tumor microenvironment underscores its potential as a monotherapy and in combination with other cancer treatments. The experimental models and assays described herein are crucial for the continued investigation and understanding of the therapeutic utility of CXCR4 antagonists in oncology.

References

- 1. ashpublications.org [ashpublications.org]

- 2. The CXCR4 inhibitor BL-8040 induces the apoptosis of AML blasts by downregulating ERK, BCL-2, MCL-1 and cyclin-D1 via altered miR-15a/16-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A phase 2 trial of CXCR4 antagonism and PD1 inhibition in metastatic pancreatic adenocarcinoma reveals recruitment of T cells but also immunosuppressive macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Role of CXCR4 in Tumor Progression: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor (GPCR) that, along with its cognate ligand CXCL12 (also known as stromal cell-derived factor-1 or SDF-1), plays a pivotal role in a multitude of physiological processes, including embryogenesis, hematopoiesis, and immune cell trafficking.[1][2] However, a growing body of evidence has implicated the CXCR4/CXCL12 signaling axis as a critical driver of tumor progression, contributing to cancer cell proliferation, survival, angiogenesis, and metastasis.[3] This technical guide provides a comprehensive overview of the role of CXCR4 in oncology, with a focus on its signaling pathways, involvement in key aspects of tumor progression, and its utility as a prognostic biomarker and therapeutic target.

CXCR4 Signaling Pathways

Upon binding of CXCL12, CXCR4 undergoes a conformational change, leading to the activation of intracellular heterotrimeric G proteins, primarily of the Gαi subtype.[4] This initiates a cascade of downstream signaling events that ultimately regulate diverse cellular functions. The key signaling pathways activated by CXCR4 are depicted below and include:

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: Activation of the PI3K/Akt pathway is a central event in CXCR4 signaling, promoting cell survival by inhibiting apoptosis and stimulating cell proliferation.[4]

-

Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) Pathway: The MAPK/ERK pathway is also activated downstream of CXCR4 and is involved in regulating cell proliferation, differentiation, and migration.[4][5]

-

Phospholipase C (PLC)/Protein Kinase C (PKC) Pathway: Activation of PLC leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in increased intracellular calcium levels and the activation of PKC, which influences cell migration and adhesion.[5][6]

-

Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway: CXCR4 can also signal through the JAK/STAT pathway, which is implicated in cell proliferation and survival.[5][6]

The intricate network of signaling pathways activated by CXCR4 underscores its pleiotropic effects on cancer cells.

Caption: CXCR4 Signaling Pathway.

Role of CXCR4 in Key Tumor Progression Processes

Metastasis

The CXCR4/CXCL12 axis is a master regulator of metastasis.[1] Tumor cells that overexpress CXCR4 are chemoattracted to distant organs that secrete high levels of CXCL12, such as the bone marrow, lungs, liver, and lymph nodes.[1][2] This process, known as "organ-specific metastasis," is a hallmark of many cancers. The binding of CXCL12 to CXCR4 on cancer cells promotes their migration, invasion through the extracellular matrix, and intravasation into blood and lymphatic vessels.[7]

Angiogenesis

CXCR4 signaling contributes to tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1] The CXCL12/CXCR4 axis can directly stimulate the proliferation and migration of endothelial cells.[2] Furthermore, CXCR4 can indirectly promote angiogenesis by upregulating the expression of pro-angiogenic factors such as vascular endothelial growth factor (VEGF).[1]

Tumor Microenvironment

CXCR4 plays a crucial role in shaping the tumor microenvironment (TME). The CXCL12/CXCR4 axis mediates the recruitment of various immune cells, including regulatory T cells and myeloid-derived suppressor cells, which can create an immunosuppressive TME that allows the tumor to evade immune surveillance.[5] Additionally, CXCR4 signaling in cancer-associated fibroblasts (CAFs) can promote their proliferation and secretion of factors that support tumor growth.[7]

CXCR4 Expression and Prognostic Significance

High CXCR4 expression has been correlated with poor prognosis in a wide range of malignancies. The following tables summarize quantitative data on CXCR4 expression and its association with clinical outcomes in several cancer types.

Table 1: CXCR4 Expression in Various Cancers

| Cancer Type | Percentage of CXCR4-Positive Tumors | Method of Detection | Reference(s) |

| Breast Cancer | >40% with elevated levels | Immunohistochemistry (IHC) | [3] |

| Colorectal Cancer | 73.6% | Immunohistochemistry (IHC) | [8] |

| Lung Cancer | Varies by subtype | Immunohistochemistry (IHC) | [1] |

| Ovarian Cancer | ~59% | Not Specified | [3] |

| Prostate Cancer | High expression reported | Not Specified | [3] |

| Melanoma | 43.6% (primary cutaneous) | Not Specified | [3] |

Table 2: Prognostic Significance of High CXCR4 Expression

| Cancer Type | Parameter | Hazard Ratio (95% CI) | p-value | Reference(s) |

| Colorectal Cancer | Overall Survival | 1.36 (1.17 - 1.59) | <0.0001 | [9] |

| Lymph Node Status (OR) | 2.23 (1.23 - 4.05) | 0.008 | [9] | |

| Vascular Invasion (OR) | 2.21 (1.11 - 4.39) | 0.02 | [9] | |

| TNM Stage (OR) | 0.43 (0.34 - 0.55) | <0.00001 | [9] | |

| Breast Cancer | Overall Survival | 1.65 (1.34 - 2.03) | <0.00001 | [3] |

| Disease-Free Survival | 1.94 (1.42 - 2.65) | <0.00001 | [3] | |

| Ovarian Cancer | Overall Survival | 2.81 (1.16 - 6.80) | 0.022 | [3] |

| Progression-Free Survival | 8.48 (2.13 - 33.70) | 0.002 | [3] | |

| Melanoma | Relapse | 2.5 | Not Specified | [3] |

| Death | 3.1 | Not Specified | [3] |

Experimental Protocols

In Vitro Chemotaxis Assay (Boyden Chamber)

This protocol describes a method to assess cancer cell migration in response to a CXCL12 gradient using a Boyden chamber (or Transwell) assay.[10][11]

Materials:

-

Boyden chamber apparatus with polycarbonate membranes (8 µm pore size)

-

Cancer cell line of interest

-

Serum-free cell culture medium

-

Recombinant human CXCL12

-

Fetal Bovine Serum (FBS) as a positive control

-

Calcein-AM or other fluorescent dye for cell labeling

-

Fluorescence plate reader

Procedure:

-

Cell Preparation: Culture cancer cells to 70-80% confluency. The day before the assay, starve the cells in serum-free medium for 12-24 hours.

-

Chamber Preparation: Place the Boyden chamber inserts into a 24-well plate.

-

Chemoattractant Addition: In the lower chamber, add 600 µL of serum-free medium containing different concentrations of CXCL12 (e.g., 0, 10, 50, 100 ng/mL).[12][13] Use medium with 10% FBS as a positive control and serum-free medium as a negative control.

-

Cell Seeding: Harvest and resuspend the starved cells in serum-free medium at a concentration of 1 x 10^6 cells/mL. Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each insert.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours, depending on the cell type.

-

Quantification:

-

Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane (e.g., with methanol (B129727) and crystal violet).

-

Alternatively, for a more quantitative method, pre-label the cells with a fluorescent dye like Calcein-AM. After the incubation, lyse the migrated cells and measure the fluorescence using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell migration relative to the total number of cells seeded. Compare the migration towards different concentrations of CXCL12 to the negative control.

Caption: Chemotaxis Assay Workflow.

In Vivo Metastasis Model

This protocol outlines a general procedure for an experimental metastasis model in mice to study the role of CXCR4.[14][15][16][17]

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or nude mice)

-

Cancer cell line engineered to express luciferase

-

Matrigel (optional, for subcutaneous injection)

-

D-luciferin

-

In vivo bioluminescence imaging system

-

CXCR4 antagonist (e.g., AMD3100) or vehicle control

Procedure:

-

Cell Preparation: Culture luciferase-expressing cancer cells and harvest them during the logarithmic growth phase. Resuspend the cells in sterile PBS or serum-free medium at the desired concentration.

-

Cell Injection:

-

Tail Vein Injection (for lung metastasis): Inject 1 x 10^6 cells in 100 µL of PBS into the lateral tail vein of each mouse.

-

Intracardiac Injection (for systemic metastasis): Inject 1 x 10^5 cells in 100 µL of PBS into the left ventricle of anesthetized mice.

-

Orthotopic Injection: Inject cells directly into the primary organ of interest (e.g., mammary fat pad for breast cancer).

-

-

Treatment: Administer the CXCR4 antagonist or vehicle control to the mice according to the desired schedule (e.g., daily intraperitoneal injections).

-

Bioluminescence Imaging:

-

At regular intervals (e.g., weekly), anesthetize the mice and inject them intraperitoneally with D-luciferin (150 mg/kg).

-

After 10-15 minutes, image the mice using an in vivo bioluminescence imaging system to monitor tumor growth and metastatic spread.

-

-

Endpoint Analysis: At the end of the experiment, euthanize the mice and harvest organs of interest (e.g., lungs, liver, bones).

-

Perform ex vivo bioluminescence imaging of the harvested organs to confirm and quantify metastatic burden.

-

Fix the tissues in formalin and embed in paraffin (B1166041) for histological analysis (e.g., H&E staining, IHC for CXCR4).

-

-

Data Analysis: Quantify the bioluminescent signal (photons/second) from the regions of interest (primary tumor and metastatic sites) over time. Compare the tumor growth and metastasis between the treatment and control groups.

Caption: In Vivo Metastasis Workflow.

Conclusion and Future Directions

The CXCR4/CXCL12 signaling axis is a multifaceted and critical pathway in tumor progression. Its involvement in metastasis, angiogenesis, and the tumor microenvironment makes it an attractive target for cancer therapy. The quantitative data consistently demonstrate a strong correlation between high CXCR4 expression and poor patient outcomes, highlighting its potential as a prognostic biomarker. The experimental protocols provided in this guide offer a framework for researchers to investigate the intricate roles of CXCR4 in their specific cancer models.

Future research should continue to unravel the complexities of CXCR4 signaling and its crosstalk with other pathways in the tumor microenvironment.[18] The development of novel and more specific CXCR4 antagonists, as well as combination therapies that target both CXCR4 and other key oncogenic pathways, holds great promise for improving the treatment of a wide range of cancers. Furthermore, refining in vivo imaging techniques to non-invasively monitor CXCR4 expression and activity will be crucial for patient stratification and assessing therapeutic response in the clinical setting.

References

- 1. ashpublications.org [ashpublications.org]

- 2. [PDF] CXCR4: a key receptor in the crosstalk between tumor cells and their microenvironment. | Semantic Scholar [semanticscholar.org]

- 3. The Intricate Role of CXCR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. stars.library.ucf.edu [stars.library.ucf.edu]

- 8. [Expression of chemokine receptor CXCR4 in colorectal carcinoma and its relationship with clinicopathological parameters] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prognosis and Clinicopathology of CXCR4 in Colorectal Cancer Patients: a Meta-analysis -Asian Pacific Journal of Cancer Prevention | Korea Science [koreascience.kr]

- 10. SDF-1/CXCL12 induces directional cell migration and spontaneous metastasis via a CXCR4/Gαi/mTORC1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemokine CXCL12 Activates CXC Receptor 4 Metastasis Signaling Through the Upregulation of a CXCL12/CXCR4/MDMX (MDM4) Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. static.igem.org [static.igem.org]

- 13. Microfluidic Investigation of BDNF Enhanced Neural Stem Cell Chemotaxis in CXCL12 Gradients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Simple Bioluminescence Imaging Method for Studying Cancer Cell Growth and Metastasis after Subcutaneous Injection of Lewis Lung Carcinoma Cells in Syngeneic C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of the CXCR4/CXCL12 chemokine pathway reduces the development of murine pulmonary metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CD133+CXCR4+ colon cancer cells exhibit metastatic potential and predict poor prognosis of patients - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

BL-8040: A Technical Overview of its Pro-Apoptotic Effects in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

BL-8040 (also known as Motixafortide) is a high-affinity, short cyclic peptide antagonist of the CXCR4 chemokine receptor. The CXCL12/CXCR4 signaling axis is a critical pathway implicated in cancer progression, metastasis, and the survival of malignant cells within protective microenvironments like the bone marrow.[1][2] By disrupting this axis, BL-8040 not only mobilizes cancer cells, rendering them more susceptible to conventional therapies, but also exerts a direct pro-apoptotic effect.[3][4] This document provides a detailed examination of the molecular mechanisms underlying BL-8040-induced apoptosis, presents quantitative data from key studies, outlines relevant experimental protocols, and visualizes the core signaling pathways.

Mechanism of Action: Induction of Apoptosis

BL-8040's primary mechanism involves potent and sustained antagonism of the CXCR4 receptor.[5] This blockade initiates a cascade of intracellular events that shift the cellular balance from survival to programmed cell death. The pro-apoptotic action is mediated through at least two interconnected pathways:

-

Upregulation of miR-15a/16-1: BL-8040 treatment leads to an increase in the expression of the microRNA cluster miR-15a/16-1.[1][3] These microRNAs function as tumor suppressors by targeting and downregulating the messenger RNA (mRNA) of several key anti-apoptotic and cell cycle-regulating proteins, including B-cell lymphoma 2 (BCL-2), myeloid cell leukemia 1 (MCL-1), and Cyclin-D1.[1][2][6] The reduction in these pro-survival proteins is a critical step in initiating the intrinsic apoptotic pathway.

-

Inhibition of Pro-Survival Signaling: The binding of the natural ligand CXCL12 to CXCR4 typically activates pro-survival signaling cascades, prominently the PI3K/AKT and MAPK/ERK pathways. BL-8040-mediated inhibition of CXCR4 prevents the activation of these pathways.[1][6] The downregulation of phosphorylated ERK and AKT further contributes to the reduction of survival signals, thereby lowering the threshold for apoptosis induction.[2]

These dual mechanisms culminate in the activation of the apoptotic program, leading to the death of cancer cells. This direct cytotoxic effect has been observed in various hematological malignancies, including Acute Myeloid Leukemia (AML) and T-cell Acute Lymphoblastic Leukemia (T-ALL), as well as solid tumors.[3][5]

Quantitative Data on Apoptotic Efficacy

The pro-apoptotic effects of BL-8040 have been quantified in numerous preclinical studies, both as a monotherapy and in combination with other anti-cancer agents.

Table 1: In Vitro Efficacy of BL-8040 in AML Cell Lines

| Cell Line | Genotype | Treatment | Growth Inhibition | Increased Cell Death | Citation |

| MV4-11 | FLT3-ITD | BL-8040 | 35% | 39% | [7] |

| Primary AML Cells | FLT3-ITD | BL-8040 | 28-47% | 75-100% | [7] |

| HL-60 | FLT3-WT | BL-8040 | 16-50% | Not Specified | [7] |

Table 2: Synergistic Effects of BL-8040 in Combination Therapies (In Vitro)

| Cell Line / Type | Combination Treatment | Effect | Citation |

| AML Cells (FLT3-ITD) | BL-8040 + AC220 (FLT3 Inhibitor) | 96% reduction in cell viability; 70-90% induced cell death | [7] |

| AML Cells (FLT3-ITD) | BL-8040 + ARA-C (Chemotherapy) | Further increased AML cell death percentage | [7] |

| CD20+ Lymphoma Cells | BL-8040 + Rituximab | Enhanced apoptosis and abrogated bone marrow stroma protection | [7] |

Table 3: In Vivo Efficacy of BL-8040 in AML Models

| Animal Model | Treatment | Key Finding | Citation |

| NSG Mice with Human AML | 5 consecutive injections of BL-8040 | 10 to 20-fold induction of AML cell apoptosis in bone marrow and blood | [7] |

| NSG Mice with MV4-11 AML | BL-8040 + AC220 | Synergistic induction of apoptosis, prolonged survival, and reduced minimal residual disease | [6][8] |

Experimental Protocols

The assessment of apoptosis is multifaceted. Below are representative methodologies for key assays used to evaluate the effects of BL-8040.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This is the standard method for quantifying apoptosis via flow cytometry. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, PE). Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.

Protocol:

-

Cell Culture and Treatment: Plate cancer cells (e.g., MV4-11) at a density of 0.5 x 10^6 cells/mL. Treat with desired concentrations of BL-8040 (e.g., 8µM-20µM) or vehicle control for a specified time (e.g., 48 hours).[7]

-